Propyl 4-(2,4-dinitroanilino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-(2,4-dinitroanilino)benzoate is an organic compound known for its unique chemical structure and properties It consists of a benzoate ester linked to a 2,4-dinitroaniline moiety through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(2,4-dinitroanilino)benzoate typically involves a multi-step process. One common method includes the following steps:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2,4-dinitroaniline.
Esterification: Benzoic acid is esterified with propanol in the presence of a strong acid catalyst, such as sulfuric acid, to form propyl benzoate.
Coupling Reaction: The final step involves coupling 2,4-dinitroaniline with propyl benzoate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(2,4-dinitroanilino)benzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro groups on the aromatic ring make it susceptible to electrophilic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Reduction: Produces 4-(2,4-diaminoanilino)benzoate.
Hydrolysis: Produces benzoic acid and propanol.
Scientific Research Applications
Propyl 4-(2,4-dinitroanilino)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propyl 4-(2,4-dinitroanilino)benzoate involves its interaction with specific molecular targets. The nitro groups on the aromatic ring can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or other biological effects .
Comparison with Similar Compounds
Similar Compounds
Propyl benzoate: Lacks the nitro groups and thus has different chemical properties and applications.
2,4-Dinitroaniline: Shares the nitroaniline moiety but lacks the ester linkage to the benzoate group.
Uniqueness
Propyl 4-(2,4-dinitroanilino)benzoate is unique due to the combination of the benzoate ester and the 2,4-dinitroaniline moiety.
Properties
CAS No. |
62276-03-3 |
---|---|
Molecular Formula |
C16H15N3O6 |
Molecular Weight |
345.31 g/mol |
IUPAC Name |
propyl 4-(2,4-dinitroanilino)benzoate |
InChI |
InChI=1S/C16H15N3O6/c1-2-9-25-16(20)11-3-5-12(6-4-11)17-14-8-7-13(18(21)22)10-15(14)19(23)24/h3-8,10,17H,2,9H2,1H3 |
InChI Key |
UVVVWXCVXMWWKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.